4-diethoxyphosphoryl-2,6-dipyridin-2-ylpyridine

Beschreibung

Eigenschaften

IUPAC Name |

4-diethoxyphosphoryl-2,6-dipyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N3O3P/c1-3-24-26(23,25-4-2)15-13-18(16-9-5-7-11-20-16)22-19(14-15)17-10-6-8-12-21-17/h5-14H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIMWBGOUZAXEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N3O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745422 | |

| Record name | Diethyl [1~2~,2~2~:2~6~,3~2~-terpyridin]-2~4~-ylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161583-75-1 | |

| Record name | Diethyl [1~2~,2~2~:2~6~,3~2~-terpyridin]-2~4~-ylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 2,2':6',2''-Terpyridine-4'-phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Diethyl 2,2':6',2''-Terpyridine-4'-phosphonate: A Versatile Ligand for Advanced Material and Biomedical Applications

Foreword: The Convergence of Coordination Chemistry and Functional Materials

In the dynamic landscape of materials science and drug development, the ability to engineer molecules with precise functionalities is paramount. The strategic incorporation of different chemical moieties onto a core scaffold allows for the fine-tuning of electronic, optical, and biological properties. It is within this context that Diethyl 2,2':6',2''-terpyridine-4'-phosphonate, a molecule at the intersection of robust coordination chemistry and versatile functionalization, emerges as a compound of significant interest. This guide provides an in-depth technical overview of this powerful ligand, from its fundamental physicochemical properties to its cutting-edge applications, offering researchers and developers the insights needed to harness its full potential.

Molecular Architecture and Physicochemical Properties

Diethyl 2,2':6',2''-terpyridine-4'-phosphonate is a multifunctional organic compound characterized by a central terpyridine core functionalized with a diethyl phosphonate group at the 4'-position.[1] The terpyridine unit, composed of three interconnected pyridine rings, is a well-established tridentate ligand renowned for its strong and stable coordination to a wide array of metal ions.[2] The addition of the diethoxyphosphoryl group introduces a secondary coordination site and a handle for further chemical modification or surface anchoring.[3]

Structural Overview

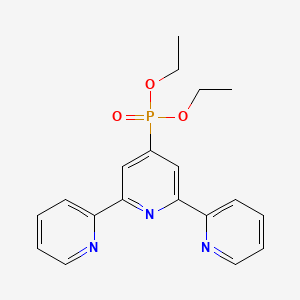

The fundamental structure of Diethyl 2,2':6',2''-terpyridine-4'-phosphonate is presented below.

Caption: 2D structure of Diethyl 2,2':6',2''-terpyridine-4'-phosphonate.

Physicochemical Data

A summary of the key physicochemical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C19H20N3O3P | [1] |

| Molecular Weight | 369.36 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 148 - 150 °C | [1] |

| Purity | ≥ 93% (GC) | [1] |

| CAS Number | 161583-75-1 | [1] |

Synthesis and Functionalization

The synthesis of phosphonate-functionalized terpyridines can be achieved through various synthetic routes. A common approach involves the construction of the terpyridine scaffold followed by the introduction of the phosphonate group.

General Synthetic Strategy

A prevalent method for synthesizing the terpyridine core involves a one-pot reaction of a ketone with ammonium acetate.[4] For 4'-substituted terpyridines, a key intermediate is often a 1,3-diketone which can be cyclized with a picolinamide derivative. The phosphonate group can be introduced via reactions like the Michaelis-Arbuzov reaction on a halogenated terpyridine precursor.

Caption: A simplified schematic of a synthetic approach.

Experimental Protocol: Illustrative Synthesis

The following is a representative, non-exhaustive protocol for the synthesis of a phosphonate-functionalized terpyridine. Note: This is a generalized procedure and may require optimization for specific substrates and scales.

-

Synthesis of the Halogenated Terpyridine Intermediate:

-

To a solution of 2-acetylpyridine in a suitable solvent (e.g., ethanol), add an equimolar amount of a 4-halobenzaldehyde and an aqueous solution of sodium hydroxide.

-

Stir the reaction mixture at room temperature for several hours until the formation of a precipitate is observed.

-

Filter the solid, wash with cold ethanol and water, and dry under vacuum to yield the chalcone intermediate.

-

Reflux the chalcone with an equimolar amount of 2-acetylpyridine and ammonium acetate in glacial acetic acid for several hours.

-

Cool the reaction mixture and pour it into ice water. Neutralize with a base (e.g., ammonium hydroxide) to precipitate the 4'-(4-halophenyl)-2,2':6',2''-terpyridine.

-

Filter, wash with water, and purify by recrystallization or column chromatography.

-

-

Phosphonylation via Michaelis-Arbuzov Reaction:

-

In a flame-dried flask under an inert atmosphere (e.g., argon), combine the halogenated terpyridine intermediate, triethyl phosphite, and a palladium catalyst (e.g., Pd(OAc)2) with a suitable ligand (e.g., Xantphos).[5]

-

Add a high-boiling point solvent (e.g., toluene or xylene) and heat the mixture to reflux for an extended period (monitor by TLC or GC-MS).

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to obtain Diethyl 2,2':6',2''-terpyridine-4'-phosphonate.

-

Core Applications and Mechanistic Insights

The unique combination of a robust metal-chelating unit and a versatile phosphonate anchor makes this ligand a powerful tool in several advanced research areas.

Coordination Chemistry and Catalysis

The terpyridine moiety forms stable complexes with a wide range of transition metals, including but not limited to iron, cobalt, nickel, ruthenium, and platinum.[6][7] These metal complexes are instrumental in various catalytic processes. The electronic properties of the terpyridine ligand, which can be tuned by the phosphonate group, influence the reactivity and efficiency of the catalytic center.[1]

Causality in Experimental Design: The choice of metal center is dictated by the desired catalytic activity. For instance, ruthenium and iridium complexes are often explored for their photoredox properties, while nickel and palladium are common in cross-coupling reactions. The phosphonate group can also serve as a secondary binding site, potentially influencing the stereochemistry of the reaction.

Luminescent Materials and Sensors

Complexes of Diethyl 2,2':6',2''-terpyridine-4'-phosphonate with lanthanide ions (e.g., Europium, Terbium) or certain transition metals (e.g., Platinum, Iridium) can exhibit strong luminescence.[8][9][10] The terpyridine ligand acts as an "antenna," efficiently absorbing light and transferring the energy to the metal center, which then emits light at a characteristic wavelength. This property is highly valuable for the development of:

-

OLEDs (Organic Light-Emitting Diodes): The high quantum yields and tunable emission colors of these complexes are desirable for creating efficient and vibrant displays.[11]

-

Bio-imaging and Sensing: The luminescent properties can be sensitive to the local environment (e.g., pH, presence of specific ions), enabling the design of responsive probes for biological systems.

Caption: Energy transfer in a luminescent metal complex.

Surface Functionalization and Nanomaterials

The phosphonate group provides a robust anchor for grafting the terpyridine ligand onto various oxide surfaces, such as titanium dioxide (TiO2), zirconium dioxide (ZrO2), and indium tin oxide (ITO).[3][12] This surface modification is critical for:

-

Dye-Sensitized Solar Cells (DSSCs): The terpyridine complex can act as a photosensitizer, absorbing light and injecting electrons into the semiconductor material.

-

Functionalized Nanoparticles: Coating nanoparticles with this ligand allows for the subsequent coordination of metal ions, creating multifunctional nanomaterials for applications in catalysis, sensing, and nanomedicine.

Self-Validating Protocol for Surface Functionalization:

-

Substrate Preparation: Clean the oxide substrate thoroughly by sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) and dry under a stream of nitrogen.

-

Hydrolysis of the Phosphonate Ester (Optional but often necessary): Convert the diethyl phosphonate to phosphonic acid by refluxing in concentrated hydrochloric acid.[12]

-

Anchoring to the Surface: Immerse the cleaned substrate in a dilute solution of the phosphonic acid-terpyridine in a suitable solvent (e.g., ethanol) for a specified period (e.g., 12-24 hours) at room temperature or slightly elevated temperatures.

-

Washing: Rinse the functionalized substrate extensively with the pure solvent to remove any non-covalently bound molecules.

-

Characterization and Validation: Confirm the successful anchoring of the ligand by surface-sensitive techniques such as X-ray Photoelectron Spectroscopy (XPS) to detect the presence of nitrogen and phosphorus on the surface, and contact angle measurements to observe the change in surface hydrophobicity.

Biomedical Applications

The ability of terpyridine ligands to interact with biological macromolecules, such as DNA, and the potential for their metal complexes to exhibit cytotoxic activity, has opened avenues for their investigation in drug development.[2][6] Platinum(II) and Nickel(II) complexes of substituted terpyridines have shown promise as anticancer agents by inducing cell cycle arrest and apoptosis.[6]

Expert Insight: The design of metallodrugs based on this scaffold requires a careful balance between therapeutic efficacy and toxicity. The phosphonate group could be leveraged to improve water solubility or to target specific tissues, such as bone, due to the affinity of phosphonates for calcium phosphate.

Future Directions and Conclusion

Diethyl 2,2':6',2''-terpyridine-4'-phosphonate is a testament to the power of rational molecular design. Its modular nature, combining a potent metal-binding domain with a versatile functional handle, ensures its continued relevance in a multitude of scientific disciplines. Future research will likely focus on the development of more sophisticated derivatives with tailored electronic and steric properties for highly specific applications. The exploration of its utility in areas such as photodynamic therapy, asymmetric catalysis, and the construction of metal-organic frameworks (MOFs) holds significant promise. For researchers and developers, a thorough understanding of the fundamental chemistry and properties of this remarkable ligand is the first step towards unlocking new and innovative technologies.

References

-

PubChem. Diethyl (pyridin-2-ylmethyl)phosphonate. Available from: [Link]

-

Polymer Chemistry. Synthesis of end-functionalized phosphate and phosphonate-polypeptides by ring-opening polymerization of their corresponding N-carboxyanhydride. Available from: [Link]

-

ACS Publications. Functionalization of Oxide Surfaces by Terpyridine Phosphonate Ligands: Surface Reactions and Anchoring Geometry. Available from: [Link]

-

PubMed. Preparation of 4-([2,2':6',2″-terpyridin]-4'-yl)-N,N-diethylaniline Ni(II) and Pt(II) complexes and exploration of their in vitro cytotoxic activities. Available from: [Link]

-

Dalton Transactions. Pyridine and phosphonate containing ligands for stable lanthanide complexation. An experimental and theoretical study to assess the solution structure. Available from: [Link]

-

ResearchGate. Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Available from: [Link]

-

PubMed. Luminescent dipyrrin based metal complexes. Available from: [Link]

-

Chem-Impex. Diethyl 2,2':6',2''-Terpyridine-4'-phosphonate. Available from: [Link]

-

MDPI. Functionalised Terpyridines and Their Metal Complexes—Solid-State Interactions. Available from: [Link]

-

Preprints.org. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Available from: [Link]

-

ResearchGate. Syntheses and properties of phosphonate π-conjugated of pyridine. Available from: [Link]

-

Dalton Transactions. Functionalised phosphonate ester supported lanthanide (Ln = La, Nd, Dy, Er) complexes. Available from: [Link]

-

Organic Chemistry Portal. Phosphonate synthesis by substitution or phosphonylation. Available from: [Link]

-

MDPI. 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Available from: [Link]

-

MDPI. Phosphonate-Functionalized Polycarbonates Synthesis through Ring-Opening Polymerization and Alternative Approaches. Available from: [Link]

-

PubChem. 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine. Available from: [Link]

-

PubChem. 4'-(4-Pyridyl)-2,2':6',2''-terpyridine. Available from: [Link]

-

PubMed. Luminescent amphiphilic 2,6-bis(1-alkylpyrazol-3-yl)pyridyl platinum(II) complexes: synthesis, characterization, electrochemical, photophysical, and Langmuir-Blodgett film formation studies. Available from: [Link]

-

Jenny Stanford Publishing. A Codeposition Route to CuI–Pyridine Coordination Complexes for Organic Light-Emitting Diodes. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine | 112881-51-3 [smolecule.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]

- 6. Preparation of 4-([2,2':6',2″-terpyridin]-4'-yl)-N,N-diethylaniline Ni(II) and Pt(II) complexes and exploration of their in vitro cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Luminescent dipyrrin based metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Functionalised phosphonate ester supported lanthanide (Ln = La, Nd, Dy, Er) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. Luminescent amphiphilic 2,6-bis(1-alkylpyrazol-3-yl)pyridyl platinum(II) complexes: synthesis, characterization, electrochemical, photophysical, and Langmuir-Blodgett film formation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]

- 12. researchgate.net [researchgate.net]

chemical and physical properties of 4-diethoxyphosphoryl-2,6-dipyridin-2-ylpyridine

An In-Depth Technical Guide to the Chemical and Physical Properties of Diethyl 2,2':6',2''-Terpyridine-4'-phosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2,2':6',2''-terpyridine-4'-phosphonate (CAS No. 161583-75-1) is a multifunctional organophosphorus compound that has garnered significant interest in various fields of chemical research.[1] Its unique molecular architecture, which combines the tridentate chelating properties of a terpyridine core with the reactive and anchoring capabilities of a diethyl phosphonate group, makes it a highly versatile ligand and building block.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, detailed spectroscopic characterization, and established experimental protocols. The insights herein are intended to empower researchers in leveraging this compound for applications in coordination chemistry, catalysis, materials science, and medicinal chemistry.[1]

Molecular Structure and Key Features

The foundational structure of this compound is the 2,2':6',2''-terpyridine system, a well-established tridentate ligand known for forming stable complexes with a wide range of metal ions.[3] The key innovation in this molecule is the incorporation of a diethoxyphosphoryl group at the 4'-position of the central pyridine ring. This addition imparts several crucial functionalities:

-

Enhanced Electronic Properties: The phosphonate group is electron-withdrawing, which can modulate the electronic properties of the terpyridine ligand system. This is particularly relevant in the design of photosensitizers and catalysts where tuning the metal-ligand charge transfer is critical.[2]

-

Surface Anchoring Capability: The diethyl phosphonate ester can be readily hydrolyzed to the corresponding phosphonic acid.[4] Phosphonic acids are known to be excellent anchoring groups for binding to metal oxide surfaces, such as titanium dioxide (TiO₂) and zirconium phosphate, enabling the development of functionalized materials for applications like dye-sensitized solar cells or heterogeneous catalysis.[2][5]

-

Solubility Modulation: The ethyl ester groups contribute to the compound's solubility in common organic solvents, facilitating its use in a variety of reaction conditions.[6]

Caption: 2D structure of Diethyl 2,2':6',2''-terpyridine-4'-phosphonate.

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided in the table below. This data is crucial for handling, storage, and designing experimental setups.

| Property | Value | Reference(s) |

| CAS Number | 161583-75-1 | [1][7][8] |

| Molecular Formula | C₁₉H₂₀N₃O₃P | [1][9] |

| Molecular Weight | 369.36 g/mol | [1][9] |

| Appearance | White to off-white or light yellow crystalline powder | [1][7] |

| Melting Point | 147 - 151 °C | [7] |

| Purity | ≥93.0% (by GC) | [1][7] |

| Storage | Room temperature, in a cool, dark place (<15°C recommended) | [7] |

| Sensitivity | Light sensitive | [7] |

Synthesis Pathway

While the original synthesis by Zakeeruddin et al. is cited, a detailed and highly analogous procedure involves a palladium-catalyzed phosphonation of a halogenated terpyridine precursor.[2] This modern cross-coupling approach offers a reliable and scalable route to the target compound.

Caption: Proposed synthesis workflow for the target compound.

Experimental Protocol: Synthesis

Causality: This protocol is adapted from the successful synthesis of a closely related phenyl-substituted analogue. The use of a palladium(0) catalyst, specifically tetrakis(triphenylphosphine)palladium(0), is standard for phosphonation cross-coupling reactions. Triethylamine acts as a base to neutralize the HBr formed during the reaction, driving it to completion. Toluene is an appropriate high-boiling solvent for this transformation.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 4'-bromo-2,2':6',2''-terpyridine, diethyl phosphite (approx. 1.5 equivalents), and tetrakis(triphenylphosphine)palladium(0) (approx. 5 mol%).

-

Solvent and Base Addition: Add anhydrous toluene via syringe, followed by triethylamine (approx. 1.6 equivalents).

-

Reaction: Heat the reaction mixture to 90 °C and stir for 3-4 hours. The formation of a white precipitate (triethylammonium bromide) should be observed.

-

Work-up: After cooling to room temperature, filter the mixture to remove the precipitated salt. Wash the solid with toluene.

-

Purification: Combine the filtrates and remove the volatile components under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure product.

Chemical Reactivity and Applications

Coordination Chemistry

As a terpyridine derivative, the primary application of this compound is as a tridentate ligand in coordination chemistry.[1] It readily forms stable complexes with various transition metals, including ruthenium, iron, and cobalt. The phosphonate group allows for further functionalization of these metal complexes.

Hydrolysis to Phosphonic Acid

The diethyl phosphonate ester can be hydrolyzed to the corresponding phosphonic acid, a key transformation for surface functionalization applications.[2][4]

Causality: Acid-catalyzed hydrolysis is a standard method for cleaving phosphonate esters.[4] The reaction proceeds via protonation of the phosphoryl oxygen, followed by nucleophilic attack of water on the ethyl groups. Microwave-assisted methods can significantly accelerate this process.[10]

Experimental Protocol: Hydrolysis

-

Reaction Mixture: Dissolve Diethyl 2,2':6',2''-terpyridine-4'-phosphonate in a suitable solvent (e.g., ethanol).

-

Acid Addition: Add concentrated hydrochloric acid (several equivalents).

-

Reaction: Reflux the mixture for several hours or until TLC/LC-MS analysis indicates complete conversion.[4] Alternatively, perform the reaction in a sealed vessel using microwave irradiation for a shorter reaction time.[10]

-

Isolation: Remove the solvent and excess acid under reduced pressure to yield the phosphonic acid product, which may be used without further purification or can be recrystallized.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling | Assignment |

| ¹H NMR | ~8.7 | m | Protons on outer pyridine rings |

| ~7.9 | m | Protons on outer pyridine rings | |

| ~7.4 | m | Protons on outer pyridine rings | |

| ~8.8 | s | Protons on central pyridine ring | |

| ~4.2 | m | -O-CH₂-CH₃ | |

| ~1.4 | t | -O-CH₂-CH₃ | |

| ¹³C NMR | ~156 | s | Aromatic C-N |

| ~149 | s | Aromatic C-N | |

| ~137 | s | Aromatic C-H | |

| ~124 | s | Aromatic C-H | |

| ~121 | s | Aromatic C-H | |

| ~119 | s | Aromatic C-H | |

| ~63 | d, ²JPC ≈ 5-7 Hz | -O-CH₂-CH₃ | |

| ~16 | d, ³JPC ≈ 6-8 Hz | -O-CH₂-CH₃ | |

| ³¹P NMR | ~18-20 | s | P=O |

Rationale: The predicted ¹H and ¹³C NMR chemical shifts for the terpyridine core are based on the known spectra of 2,2':6',2''-terpyridine and the phenyl-substituted phosphonate analogue.[11] The signals for the diethyl phosphonate group are highly characteristic. The ³¹P NMR chemical shift is predicted from the phenyl analogue, which shows a singlet at 18.8 ppm.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch |

| ~1600-1400 | Strong | Aromatic C=C and C=N stretches |

| ~1250 | Strong | P=O stretch |

| ~1050-1020 | Strong | P-O-C stretch |

Rationale: The IR spectrum will be dominated by the characteristic vibrations of the aromatic terpyridine system and the strong P=O and P-O-C stretches of the phosphonate group.

Mass Spectrometry (MS)

-

Expected Ionization: Electrospray ionization (ESI) is expected to be an effective ionization method, likely showing a strong protonated molecular ion [M+H]⁺ at m/z 370.1.

-

Fragmentation: Electron ionization (EI) may show the molecular ion (M⁺) at m/z 369.1, with characteristic fragmentation patterns involving the loss of ethoxy groups (-45 Da) and potentially the entire diethyl phosphonate moiety.

Experimental Characterization Workflow

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (2,2′-Bipyridine)chlorido[diethyl (2,2′:6′,2′′-terpyridin-4-yl)phosphonate]ruthenium(II) hexafluoridophosphate acetonitrile/water solvate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyridine and phosphonate containing ligands for stable lanthanide complexation. An experimental and theoretical study to assess the solution structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diethyl 2,2':6',2''-Terpyridine-4'-phosphonate | 161583-75-1 | TCI AMERICA [tcichemicals.com]

- 8. DIETHYL 2,2':6',2''-TERPYRIDINE-4'-PHOSPHONATE - product - Nantong Zandery BioTechnology Co.,LTD [pyzdr.com]

- 9. Diethyl 2,2':6',2 -Terpyridine-4'-phosphonate 93.0+%, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 10. Microwave-assisted hydrolysis of phosphonate diesters: an efficient protocol for the preparation of phosphonic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Photophysical Properties of 4-Diethoxyphosphoryl-2,6-dipyridin-2-ylpyridine Analogs

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Preamble: Navigating a Novel Research Frontier

The exploration of novel molecular scaffolds is the lifeblood of innovation in materials science and drug discovery. The 2,6-dipyridin-2-ylpyridine (dppy) framework, an isomer of the renowned 2,2':6',2''-terpyridine (tpy) ligand, serves as a versatile platform for constructing molecules with tailored electronic and photophysical properties. The introduction of a 4-diethoxyphosphoryl group onto this scaffold represents a foray into a relatively uncharted area of chemical space. As of this writing, specific, comprehensive photophysical data for 4-diethoxyphosphoryl-2,6-dipyridin-2-ylpyridine and its direct analogs are not extensively reported in peer-reviewed literature.

This guide, therefore, is structured not as a retrospective summary of established data, but as a forward-looking technical manual grounded in first principles and proven methodologies. It is designed to empower researchers to synthesize, characterize, and understand the photophysical behavior of this promising, yet nascent, class of compounds. We will proceed by dissecting the constituent parts of the molecule, predicting its behavior based on well-understood analogs, and providing robust, field-tested protocols for its complete photophysical characterization.

The Molecular Architecture: A Fusion of Functionalities

To comprehend the potential of these analogs, we must first appreciate the roles of their core components. The molecule's behavior is a direct consequence of the electronic interplay between the π-conjugated polypyridyl system and the 4-position phosphonate substituent.

-

The 2,6-dipyridin-2-ylpyridine (dppy) Core: This tridentate, N-heterocyclic system is the chromophore. Like its terpyridine isomers, the dppy core is characterized by intense π→π* electronic transitions in the ultraviolet region.[1] The arrangement of its nitrogen atoms makes it an excellent ligand for coordinating with a variety of metal ions, a property that can dramatically alter its photophysical characteristics, often leading to the emergence of metal-to-ligand charge transfer (MLCT) bands.[2]

-

The 4-Diethoxyphosphoryl Substituent: The introduction of a phosphonate group at the central pyridine's 4-position is a critical design choice. Phosphonates are known to be effective at chelating lanthanide cations and can provide steric shielding that protects the luminescent center from non-radiative quenching by solvent molecules, such as water.[3] The phosphonate group's electronic influence—whether it acts as an electron-donating or electron-withdrawing group—will significantly modulate the energy of the frontier molecular orbitals (HOMO and LUMO) of the dppy core, thereby tuning the absorption and emission wavelengths.

Caption: A potential synthetic workflow for the core scaffold.

Steady-State Spectroscopic Analysis

These experiments provide a foundational snapshot of the molecule's interaction with light.

Protocol 1: UV-Visible Absorption Spectroscopy

-

Preparation: Prepare a stock solution of the analog in a spectroscopic grade solvent (e.g., acetonitrile, dichloromethane, or ethanol) at a concentration of ~1 mM. Create a series of dilutions in the same solvent to find a concentration that yields an absorbance maximum between 0.5 and 1.0 AU. A typical starting concentration for measurement is 10 µM. [4]2. Instrumentation: Use a dual-beam UV-Vis spectrophotometer. [4]3. Measurement:

-

Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline.

-

Rinse and fill the cuvette with the sample solution.

-

Scan a wavelength range from 250 nm to 600 nm.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_abs).

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).

-

Protocol 2: Fluorescence Emission & Excitation Spectroscopy

-

Preparation: Use a dilute solution of the analog (absorbance < 0.1 at the excitation wavelength to avoid inner filter effects).

-

Instrumentation: Use a calibrated spectrofluorometer (e.g., a FluoroMax-4). [4]3. Measurement:

-

Emission Spectrum: Excite the sample at its λ_abs. Scan the emission monochromator from a wavelength ~10 nm longer than the excitation wavelength to ~700 nm.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (λ_em). Scan the excitation monochromator over a range that includes the absorption bands (e.g., 250 nm to 450 nm).

-

-

Data Analysis:

-

Identify the λ_em from the emission spectrum.

-

Confirm that the excitation spectrum profile matches the absorption spectrum, which validates that the observed emission originates from the species that absorbs the light.

-

Calculate the Stokes shift in wavenumbers (cm⁻¹): Δν = (1/λ_abs - 1/λ_em) x 10⁷.

-

Advanced Photophysical Characterization

These measurements are crucial for quantifying the efficiency and dynamics of the excited state.

Protocol 3: Relative Fluorescence Quantum Yield (Φ_F) Determination

The comparative method is a widely used and reliable technique. [5]It involves comparing the fluorescence of the unknown sample to that of a well-characterized standard with a known quantum yield.

-

Select a Standard: Choose a quantum yield standard whose absorption and emission spectra overlap with the sample. For blue-emitting compounds, quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common choice.

-

Preparation:

-

Prepare a series of at least five concentrations for both the sample and the standard in the same solvent.

-

Adjust concentrations so that the absorbance at the chosen excitation wavelength is in the range of 0.02 to 0.1 AU.

-

-

Measurement:

-

Measure the absorbance of each solution at the excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths) for both sample and standard.

-

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, Grad is the gradient of the intensity vs. absorbance plot, and n is the refractive index of the solvent used for the sample (s) and reference (r). [5]If the same solvent is used, the refractive index term cancels out.

-

Protocol 4: Fluorescence Lifetime (τ_F) Measurement

Time-Correlated Single Photon Counting (TCSPC) is the gold standard for measuring nanosecond-scale fluorescence lifetimes. [6]

-

Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser or LED), a sample holder, a fast photodetector (e.g., a photomultiplier tube or avalanche photodiode), and timing electronics.

-

Preparation: Use a dilute sample solution (absorbance < 0.1). Deoxygenate the solution by bubbling with nitrogen or argon to prevent quenching by molecular oxygen.

-

Measurement:

-

Acquire an Instrument Response Function (IRF) by measuring the scatter from a non-fluorescent colloidal solution (e.g., Ludox).

-

Acquire the fluorescence decay curve of the sample by exciting with the pulsed source and collecting the emitted photons over time. Collect data until a sufficient number of counts (e.g., 10,000) are in the peak channel.

-

-

Data Analysis:

-

Use deconvolution software to fit the experimental decay curve with the IRF.

-

Model the decay with a mono- or multi-exponential function: I(t) = Σ A_i * exp(-t/τ_i). For a simple, single-chromophore system, a mono-exponential decay is expected. The lifetime (τ_F) is the time it takes for the fluorescence intensity to decay to 1/e of its initial value.

-

Caption: Experimental workflow for full photophysical analysis.

Conclusion: A Platform for Discovery

The 4-diethoxyphosphoryl-2,6-dipyridin-2-ylpyridine scaffold holds considerable promise for the development of new functional materials, sensors, and potentially, therapeutic agents. While direct experimental data remains to be published, a thorough understanding of its constituent parts allows us to make strong predictions about its photophysical properties and, more importantly, to design a rigorous experimental plan for its characterization.

By systematically applying the protocols detailed in this guide—from steady-state absorption and emission to the quantitative measurement of quantum yield and lifetime—researchers can illuminate the fundamental photophysics of these novel compounds. The data generated will not only characterize this specific molecular family but will also contribute valuable structure-property relationships to the broader fields of materials science and medicinal chemistry, paving the way for rational design and targeted applications.

References

-

Kender, N. A., Yu, J., & Zavalij, P. Y. (2022). Measuring photophysical transition rates with fluorescence correlation spectroscopy and antibunching. arXiv preprint arXiv:2203.13480. [Link]

-

Halter, C., et al. (n.d.). UV/Vis absorption spectra of terpyridines 6 (THF) and their corresponding homoleptic ruthenium(II) complexes. ResearchGate. [Link]

-

ResearchGate. (n.d.). Terpyridine Analogues: Structural, Electrochemical, and Photophysical Properties of 2,6-Di(thiazol-2-yl)pyridine Derivatives. [Link]

-

HORIBA. (n.d.). What are Luminescence Quantum Yields?. [Link]

-

Sroka, Z., et al. (2024). Comprehensive Review of Synthesis, Optical Properties and Applications of Heteroarylphosphonates and Their Derivatives. Molecules, 29(15), 3538. [Link]

-

Chen, Y., et al. (2016). Optical Response of Terpyridine Ligands to Zinc Binding: A Close Look at the Substitution Effect by Spectroscopic Studies at Low Temperature. The Journal of Physical Chemistry B, 120(12), 3123–3131. [Link]

-

ResearchGate. (n.d.). Quantum Yields Φ and Luminescence Lifetimes τ of. [Link]

-

Beer, S. (2023). Fluorescence Measurement Techniques. ResearchGate. [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. [Link]

-

ResearchGate. (n.d.). Chapter 16. Luminescent Metal Phosphonate Materials. [Link]

-

Lee, S. H., et al. (2021). Synthesis, crystal structure and photophysical properties of bissilver(I). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 1), 74–79. [Link]

-

van der Velde, J. H. M., et al. (2021). Photophysics of fluorescent nanoparticles based on organic dyes – challenges and design principles. Nanoscale, 13(28), 12054–12071. [Link]

-

PubMed. (n.d.). Synthesis of 2,6-diaryl-substituted pyridines and their antitumor activities. [Link]

-

Platas-Iglesias, C., et al. (2002). Pyridine and phosphonate containing ligands for stable lanthanide complexation. An experimental and theoretical study to assess the solution structure. Dalton Transactions, (21), 4092–4099. [Link]

-

Chen, Y., et al. (2016). Optical Response of Terpyridine Ligands to Zinc Binding: A Close Look at the Substitution Effect by Spectroscopic Studies at Low Temperature. The Journal of Physical Chemistry B, 120(12), 3123–3131. [Link]

-

Malik, E. U., et al. (2020). Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. RSC Advances, 10(72), 44349–44365. [Link]

-

D'Este, E., et al. (2020). Fluorophores and Labeling Methods for Fluorescence Microscopy. Photonic Imaging for Biology and Life Sciences, 1-36. [Link]

-

ResearchGate. (n.d.). Synthesis of 4′-Substituted-2,2′:6′,2′′-Terpyridines. [Link]

-

Kunkely, H., & Vogler, A. (2020). Luminescent Properties of Phosphonate Ester-Supported Neodymium(III) Nitrate and Chloride Complexes. Inorganics, 8(11), 60. [Link]

-

Berezin, M. Y., & Achilefu, S. (2010). Fluorescence Lifetime Measurements and Biological Imaging. Chemical Reviews, 110(5), 2641–2684. [Link]

-

ResearchGate. (n.d.). (PDF) Structure and spectroscopic properties of luminescent cyclometalated platinum(II) complexes with chiral phosphine substituted carbohydrate ligands. [Link]

-

L-Delgado, V., et al. (2021). Controlling of Photophysical Behavior of Rhenium(I) Complexes with 2,6-Di(thiazol-2-yl)pyridine-Based Ligands by Pendant π-Conjugated Aryl Groups. Molecules, 26(23), 7175. [Link]

-

Beer, S. (2023). Fluorescence Measurement Techniques. DiVA portal. [Link]

-

ResearchGate. (n.d.). The UV-Vis spectrum of: a) Cu(II)-terpyridine complex 4, b).... [Link]

-

Wikipedia. (n.d.). Quantum yield. [Link]

-

Harawa, V., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(32), 14761–14769. [Link]

-

AZoM. (2018). An Introduction to Luminescence Quantum Yields. [Link]

-

Lar, C., et al. (2011). Synthesis and photophysical properties of some 6,6″-functionalized terpyridine derivatives. Central European Journal of Chemistry, 9(2), 299-304. [Link]

-

Matulaitis, T., et al. (2022). Photophysical and Electrical Properties of Highly Luminescent 2/6-Triazolyl-Substituted Push–Pull Purines. ACS Omega, 7(6), 5344–5357. [Link]

-

PubMed. (n.d.). Preparation of 4-([2,2':6',2''-terpyridin]-4'-yl)-N,N-diethylaniline Ni(II) and Pt(II) complexes and exploration of their in vitro cytotoxic activities. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. Comprehensive Review of Synthesis, Optical Properties and Applications of Heteroarylphosphonates and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. horiba.com [horiba.com]

- 6. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Properties of 4-diethoxyphosphoryl-2,6-dipyridin-2-ylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 4-diethoxyphosphoryl-2,6-dipyridin-2-ylpyridine, a functionalized terpyridine derivative of significant interest in coordination chemistry, materials science, and drug development. By integrating a plausible synthetic pathway with a detailed predictive analysis of its photophysical and nuclear magnetic resonance characteristics, this document serves as a foundational resource. The core structure, a 2,6-dipyridin-2-ylpyridine (terpyridine) moiety, is a renowned tridentate ligand, and its functionalization with a diethoxyphosphoryl group at the 4'-position introduces unique electronic and coordination properties. This guide offers detailed experimental protocols for the characterization of this molecule, enabling researchers to further explore its potential in catalysis, supramolecular chemistry, and as a component in advanced materials.

Introduction: The Significance of Functionalized Terpyridines

The 2,2':6',2''-terpyridine (tpy) scaffold is a cornerstone in coordination chemistry, prized for its ability to form stable, well-defined complexes with a wide array of metal ions.[1] This property has led to their extensive use in the construction of supramolecular assemblies, catalysts, and materials with interesting photophysical and electrochemical behaviors.[2][3] The introduction of functional groups onto the terpyridine core is a powerful strategy for tuning these properties.

The incorporation of a phosphonate ester, specifically a diethoxyphosphoryl group, at the 4'-position of the terpyridine ligand introduces several advantageous features. Phosphonates are known to be effective chelating agents for various metal ions, including lanthanides, and can enhance the stability and modify the luminescence of the resulting complexes.[4][5] Furthermore, the electron-withdrawing nature of the phosphoryl group can influence the electronic structure of the terpyridine system, thereby altering its absorption and emission characteristics. This guide will explore the spectroscopic consequences of this functionalization.

Proposed Synthesis of 4-diethoxyphosphoryl-2,6-dipyridin-2-ylpyridine

A robust synthetic strategy is crucial for the accessibility and study of novel compounds. The synthesis of 4-diethoxyphosphoryl-2,6-dipyridin-2-ylpyridine can be efficiently achieved through a two-step process, starting with the synthesis of a halogenated terpyridine precursor, followed by a palladium-catalyzed cross-coupling reaction to introduce the phosphonate group.

Synthesis of 4'-Bromo-2,2':6',2''-terpyridine

The precursor, 4'-bromo-2,2':6',2''-terpyridine, can be synthesized via established literature methods. A common approach involves the reaction of 2-acetylpyridine with 4-bromobenzaldehyde in the presence of a base.

Experimental Protocol: Synthesis of 4'-Bromo-2,2':6',2''-terpyridine

-

To a solution of 2-acetylpyridine (2.0 equivalents) in a suitable solvent such as ethanol, add 4-bromobenzaldehyde (1.0 equivalent).

-

Add a solution of sodium hydroxide (or another suitable base) and ammonia.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with water and a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4'-bromo-2,2':6',2''-terpyridine.[6]

Palladium-Catalyzed Phosphonylation: The Hirao Reaction

The Hirao reaction is a palladium-catalyzed cross-coupling of an aryl halide with a dialkyl phosphite, providing an efficient route to aryl phosphonates.[7][8] This reaction is well-suited for the final step in the synthesis of the target molecule.

Experimental Protocol: Synthesis of 4-diethoxyphosphoryl-2,6-dipyridin-2-ylpyridine

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4'-bromo-2,2':6',2''-terpyridine (1.0 equivalent), a palladium catalyst such as Pd(OAc)₂/dppf (1-5 mol%), and a suitable base like triethylamine.[7]

-

Add diethyl phosphite (1.5-2.0 equivalents) to the reaction mixture.

-

Add a dry, degassed solvent such as toluene or DMSO.

-

Heat the reaction mixture to 80-110 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol) to yield 4-diethoxyphosphoryl-2,6-dipyridin-2-ylpyridine.

Caption: Proposed two-step synthesis of the target molecule.

Photophysical Properties: UV-Vis Absorption and Fluorescence Spectroscopy

The electronic absorption and emission properties of 4-diethoxyphosphoryl-2,6-dipyridin-2-ylpyridine are expected to be dominated by the extensive π-system of the terpyridine core, with modulation by the 4'-phosphonate substituent.

UV-Vis Absorption Spectroscopy

Terpyridine and its derivatives typically exhibit strong absorption bands in the UV region, arising from π-π* and n-π* electronic transitions within the aromatic rings.[2][9] For the title compound, two main absorption bands are anticipated.

-

High-Energy Band (around 240-280 nm): This band is attributed to π-π* transitions within the pyridine rings.

-

Low-Energy Band (around 280-330 nm): This band, also of π-π* character, is more sensitive to substitution on the terpyridine core and is associated with the conjugated system spanning the three pyridine rings.[10]

The diethoxyphosphoryl group, being electron-withdrawing, is expected to cause a slight blue shift (hypsochromic shift) of the lower-energy absorption band compared to electron-donating substituents at the same position.

Experimental Protocol: UV-Vis Absorption Spectroscopy

-

Prepare a stock solution of 4-diethoxyphosphoryl-2,6-dipyridin-2-ylpyridine in a spectroscopic grade solvent (e.g., acetonitrile, dichloromethane) of known concentration (e.g., 1 x 10⁻³ M).

-

From the stock solution, prepare a series of dilutions to a final concentration suitable for measurement (e.g., 1 x 10⁻⁵ M).

-

Use a dual-beam UV-Vis spectrophotometer and a 1 cm path length quartz cuvette.

-

Record the absorption spectrum from 200 to 500 nm, using the pure solvent as a reference.

-

Determine the wavelengths of maximum absorption (λmax) and calculate the molar extinction coefficients (ε).

Fluorescence Spectroscopy

Many terpyridine derivatives are fluorescent, and the emission properties are highly dependent on the nature and position of substituents.[11] 4-diethoxyphosphoryl-2,6-dipyridin-2-ylpyridine is expected to exhibit fluorescence in the UV or blue region of the spectrum.

The emission spectrum will likely be a mirror image of the lowest-energy absorption band. The fluorescence quantum yield and lifetime will be influenced by the rigidity of the molecule and the presence of non-radiative decay pathways. The electron-withdrawing phosphonate group may lead to a lower quantum yield compared to derivatives with electron-donating groups.

Experimental Protocol: Fluorescence Spectroscopy

-

Prepare a dilute solution of the compound in a spectroscopic grade solvent (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects).

-

Use a spectrofluorometer to record the emission spectrum.

-

The excitation wavelength should be set at or near the λmax of the lowest-energy absorption band.

-

Record the emission spectrum over a suitable wavelength range (e.g., 300-600 nm).

-

To determine the fluorescence quantum yield, a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) should be measured under the same experimental conditions.

Table 1: Predicted Photophysical Data for 4-diethoxyphosphoryl-2,6-dipyridin-2-ylpyridine

| Property | Predicted Value | Notes |

| Absorption λmax 1 | ~250 nm | High-energy π-π* transition. |

| Absorption λmax 2 | ~310 nm | Low-energy π-π* transition.[12] |

| Molar Extinction Coefficient (ε) | > 20,000 M⁻¹cm⁻¹ | For the low-energy band. |

| Emission λmax | ~350-400 nm | Stokes shift of 40-90 nm is typical. |

| Fluorescence Quantum Yield (ΦF) | 0.01 - 0.2 | Expected to be moderate. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 4-diethoxyphosphoryl-2,6-dipyridin-2-ylpyridine, ¹H, ¹³C, and ³¹P NMR will provide a complete picture of its molecular structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum will be characterized by signals in the aromatic region corresponding to the protons of the three pyridine rings and signals in the aliphatic region for the ethoxy groups of the phosphonate moiety.

-

Aromatic Region (7.0-9.0 ppm): The protons on the terminal pyridine rings will appear as a set of coupled multiplets. The protons on the central pyridine ring will be a singlet or a doublet, depending on the specific coupling patterns. The protons ortho to the phosphonate group will experience a downfield shift due to its electron-withdrawing nature.

-

Aliphatic Region (1.0-4.5 ppm): The ethoxy groups will give rise to a triplet for the methyl protons and a quartet for the methylene protons, with coupling to each other and to the phosphorus atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a series of signals in the aromatic region for the carbon atoms of the pyridine rings and two signals in the aliphatic region for the ethoxy groups. The carbon atom directly attached to the phosphorus atom will exhibit a large one-bond C-P coupling constant.

³¹P NMR Spectroscopy

³¹P NMR is particularly informative for this molecule. A single resonance is expected for the phosphorus atom in the diethoxyphosphoryl group. The chemical shift will be in the range typical for aryl phosphonates.

Experimental Protocol: NMR Spectroscopy

-

Dissolve an appropriate amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H, ¹³C, and ³¹P NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H and ¹³C spectra, reference the chemical shifts to the residual solvent peak.

-

For ³¹P NMR, use an external standard such as 85% H₃PO₄.

-

2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.

Table 2: Predicted NMR Data for 4-diethoxyphosphoryl-2,6-dipyridin-2-ylpyridine (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | 8.6-8.8 | m | - |

| 7.8-8.0 | m | - | |

| 7.3-7.5 | m | - | |

| 4.0-4.3 | quintet | JHH ≈ 7, JHP ≈ 8 | |

| 1.2-1.4 | t | JHH ≈ 7 | |

| ¹³C | 150-160 | s | - |

| 135-145 | d | JCP ≈ 180-200 | |

| 120-130 | s | - | |

| 62-65 | t | JCP ≈ 6 | |

| 15-17 | q | JCP ≈ 6 | |

| ³¹P | 15-20 | s | - |

graph NMR_Correlation { graph [layout=neato, overlap=false, splines=true]; node [shape=plaintext, fontname="Arial"]; edge [color="#5F6368", style=dashed, penwidth=1.0];// Define nodes for the structure N1 [label="N", pos="0,1!"]; C2 [label="C", pos="-1,1.5!"]; C3 [label="C", pos="-1.5,0.5!"]; C4 [label="C", pos="-1,-0.5!"]; C5 [label="C", pos="0,-1!"]; C6 [label="C", pos="1,-0.5!"]; N_center [label="N", pos="1,0.5!"]; C2_prime [label="C", pos="2,1!"]; C3_prime [label="C", pos="3,1!"]; C4_prime [label="C", pos="3.5,0!"]; C5_prime [label="C", pos="3,-1!"]; C6_prime [label="C", pos="2,-1!"]; N_right [label="N", pos="1.5,-2!"]; C2_right [label="C", pos="0.5,-2.5!"]; C3_right [label="C", pos="-0.5,-2.5!"]; C4_right [label="C", pos="-1,-1.5!"]; C5_right [label="C", pos="0,-1.5!"]; P[label="P", pos="5,0!"]; O1_P [label="O", pos="5.5,1!"]; O2_P [label="O", pos="5.5,-1!"]; O_double [label="=O", pos="6,0!"];

// Draw the structure C2 -- C3 -- C4 -- C5 -- C6 -- N_center -- C2_prime -- C3_prime -- C4_prime -- C5_prime -- C6_prime -- N_center; C6 -- C2_right -- C3_right -- C4_right -- C5_right -- N_right -- C2_right; C4_prime -- P; P -- O1_P; P -- O2_P; P -- O_double;

// Add labels for NMR H3_prime [label="H3', H5'", pos="3.5,1.5!"]; H_terminal [label="H3, H4, H5, H6", pos="-2.5,0!"]; OCH2 [label="OCH2", pos="6.5,1!"]; CH3 [label="CH3", pos="6.5,-1!"];

// Draw correlation lines H3_prime -- C3_prime; H_terminal -- C3; OCH2 -- O1_P; CH3 -- O2_P; }

Caption: Key NMR correlations in the molecule.

Conclusion and Future Outlook

This technical guide has provided a comprehensive overview of the predicted spectroscopic properties of 4-diethoxyphosphoryl-2,6-dipyridin-2-ylpyridine, grounded in the well-established characteristics of its constituent fragments. The proposed synthetic route offers a clear pathway for its preparation, and the detailed spectroscopic protocols provide a framework for its thorough characterization.

The unique combination of a terpyridine core and a phosphonate group makes this molecule a highly promising candidate for a variety of applications. Future research should focus on the synthesis and experimental verification of these predicted properties. Furthermore, the coordination chemistry of this ligand with various metal ions, particularly lanthanides, warrants investigation to explore the potential for novel luminescent materials and catalysts. The insights provided in this guide are intended to facilitate and inspire such future endeavors.

References

-

Bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)dihexanoate. MDPI. Available at: [Link].

-

UV/Vis absorption spectra of terpyridines 6 (THF) and their... ResearchGate. Available at: [Link].

-

Pyridine and phosphonate containing ligands for stable lanthanide complexation. An experimental and theoretical study to assess the solution structure. Dalton Transactions. Available at: [Link].

-

Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates. PMC. Available at: [Link].

-

Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. RSC Publishing. Available at: [Link].

-

4'-(4-Pyridyl)-2,2':6',2''-terpyridine. PubChem. Available at: [Link].

-

The photophysical properties of newly obtained terpyridines 1a–1c and... ResearchGate. Available at: [Link].

-

Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin-orbit and explicit solvent. PubMed. Available at: [Link].

-

The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link].

-

Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Arkivoc. Available at: [Link].

-

Pyridine- and phosphonate-containing ligands for stable Ln complexation. Extremely fast water exchange on the Gd(III) chelates. PubMed. Available at: [Link].

-

Photocatalyst-free visible-light-promoted C(sp 2 )–P coupling: efficient synthesis of aryl phosphonates. Organic & Biomolecular Chemistry. Available at: [Link].

-

Bis(terpyridine) Iron(II) Functionalized Vertically-Oriented Nanostructured Silica Films: Toward Electrochromic Materials. Frontiers. Available at: [Link].

-

Hirao coupling. Wikipedia. Available at: [Link].

-

Palladium-catalyzed phosphorylation of arylsulfonium salts with P(O)H compounds via C–S bond cleavage. PMC. Available at: [Link].

-

2,2' : 6',2' -terpyridine. Organic Syntheses Procedure. Available at: [Link].

-

Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. MDPI. Available at: [Link].

-

Synthesis of 4 '-substituted-2,2 ': 6 ',2 ''-terpyridines. ResearchGate. Available at: [Link].

-

Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry. PMC. Available at: [Link].

Sources

- 1. 4'-Bromo-2,2':6',2''-terpyridine | C15H10BrN3 | CID 10614995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rsc.org [rsc.org]

- 5. research.tue.nl [research.tue.nl]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hirao coupling - Wikipedia [en.wikipedia.org]

- 9. Frontiers | Bis(terpyridine) Iron(II) Functionalized Vertically-Oriented Nanostructured Silica Films: Toward Electrochromic Materials [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 4-Diethoxyphosphoryl-2,6-dipyridin-2-ylpyridine (CAS No. 161583-75-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Diethoxyphosphoryl-2,6-dipyridin-2-ylpyridine, also known as Diethyl 2,2':6',2''-Terpyridine-4'-phosphonate, is a functionalized tridentate ligand belonging to the terpyridine family of compounds. Its Chemical Abstracts Service (CAS) Registry Number is 161583-75-1 . This guide provides a comprehensive overview of its synthesis, key properties, and burgeoning applications, particularly within the realm of medicinal chemistry and drug development. The incorporation of a diethoxyphosphoryl group at the 4'-position of the central pyridine ring imparts unique electronic and coordination properties, making it a versatile building block for the construction of sophisticated metal complexes with tailored functionalities.

Physicochemical Properties

A summary of the key physicochemical properties of 4-diethoxyphosphoryl-2,6-dipyridin-2-ylpyridine is presented in the table below.

| Property | Value |

| CAS Number | 161583-75-1 |

| Molecular Formula | C₁₉H₂₀N₃O₃P |

| Molecular Weight | 369.36 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 148 - 150 °C |

| Synonyms | Diethyl 2,2':6',2''-Terpyridine-4'-phosphonate, 2,2':6',2''-Terpyridine-4'-phosphonic acid diethyl ester |

Synthesis of 4-Diethoxyphosphoryl-2,6-dipyridin-2-ylpyridine

The synthesis of 4-diethoxyphosphoryl-2,6-dipyridin-2-ylpyridine is typically achieved through a two-step process, commencing with the synthesis of a halogenated terpyridine precursor, followed by a phosphonation reaction.

Part 1: Synthesis of the Precursor, 4'-Bromo-2,2':6',2''-terpyridine

A common and effective method for the synthesis of the key intermediate, 4'-bromo-2,2':6',2''-terpyridine, involves the reaction of 2,6-bis(2-pyridyl)-4(1H)-pyridinone with a brominating agent.

Experimental Protocol:

-

In a 500 mL flask, combine 2,6-bis(2-pyridyl)-4(1H)-pyridinone (2.47 g, 9.9 mmol), phosphorus pentabromide (6.6 g, 15.4 mmol), and phosphorus oxybromide (30 g).

-

Heat the reaction mixture to 100 °C and stir for 12 hours.

-

After completion, cool the mixture to room temperature and carefully add ice water.

-

Neutralize the mixture with an aqueous solution of potassium carbonate.

-

Extract the product with dichloromethane (3 x 300 mL).

-

Dry the combined organic phases over anhydrous magnesium sulfate and remove the solvent under reduced pressure to yield a brown solid.

-

Purify the crude product by column chromatography on neutral alumina using a 2:1 mixture of dichloromethane/hexane as the eluent to obtain pure 4'-bromo-2,2':6',2''-terpyridine.[1]

Causality Behind Experimental Choices:

-

Phosphorus pentabromide and phosphorus oxybromide: This combination of reagents is a powerful brominating system capable of converting the pyridinone to the corresponding bromo-pyridine.

-

Heating: The reaction requires elevated temperatures to proceed at a reasonable rate.

-

Aqueous workup and neutralization: This step is crucial to quench the reactive phosphorus species and neutralize the acidic byproducts.

-

Extraction and chromatography: These standard purification techniques are employed to isolate the desired product from the reaction mixture.

Part 2: Phosphonation via the Michaelis-Arbuzov Reaction

The introduction of the diethoxyphosphoryl group is achieved through the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide, in this case, the aryl bromide (4'-bromo-2,2':6',2''-terpyridine), to form a phosphonate.[2][3]

Experimental Protocol:

-

In a reaction vessel equipped with a condenser and under an inert atmosphere (e.g., argon or nitrogen), combine 4'-bromo-2,2':6',2''-terpyridine with an excess of triethyl phosphite.

-

Heat the reaction mixture to a temperature typically ranging from 120-150 °C. The use of a high-boiling point solvent is optional.

-

Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the excess triethyl phosphite and any volatile byproducts under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield 4-diethoxyphosphoryl-2,6-dipyridin-2-ylpyridine as a white to off-white solid.

Causality Behind Experimental Choices:

-

Triethyl phosphite: This reagent serves as both the source of the phosphonate group and as a nucleophile in the reaction.

-

Inert atmosphere: This is important to prevent oxidation of the triethyl phosphite at high temperatures.

-

Heating: The Arbuzov reaction typically requires thermal energy to drive the reaction to completion.

-

Purification: Chromatographic or recrystallization methods are necessary to obtain the final product in high purity.

Caption: Synthetic workflow for 4-diethoxyphosphoryl-2,6-dipyridin-2-ylpyridine.

Applications in Drug Development and Research

The unique structural and electronic features of 4-diethoxyphosphoryl-2,6-dipyridin-2-ylpyridine and its metal complexes have positioned them as promising candidates in various areas of drug discovery and biomedical research.

Anticancer Agents: G-Quadruplex Stabilization

G-quadruplexes (G4s) are non-canonical secondary structures of DNA found in guanine-rich regions, such as telomeres and oncogene promoter regions.[4] The stabilization of these structures can inhibit the activity of telomerase, an enzyme overexpressed in the majority of cancer cells, leading to cell cycle arrest and apoptosis.[5]

Metal-terpyridine complexes have demonstrated a strong affinity for G-quadruplex DNA, primarily through π-π stacking interactions between the planar aromatic ligand and the G-tetrads.[6] The phosphonate group in 4-diethoxyphosphoryl-2,6-dipyridin-2-ylpyridine can further enhance this interaction and introduce additional binding modalities. Platinum(II) complexes of terpyridine derivatives, for instance, are known to stabilize G-quadruplex structures and exhibit significant cytotoxicity against various cancer cell lines.[6][7][8]

Caption: Proposed mechanism of anticancer activity via G-quadruplex stabilization.

Bioimaging and Sensing

Lanthanide complexes are renowned for their unique luminescent properties, including long-lived emission and sharp emission bands, which make them ideal for bioimaging applications.[9][10] The terpyridine scaffold can act as an "antenna" that absorbs light and efficiently transfers the energy to the lanthanide ion, leading to its characteristic emission. The phosphonate group can serve as a versatile linker to attach these luminescent probes to biomolecules or cellular structures of interest, enabling targeted imaging. Furthermore, the luminescence of these complexes can be sensitive to the local environment, allowing for the development of sensors for biologically important analytes.[11]

Cytotoxicity Evaluation: The MTT Assay

The cytotoxic potential of novel compounds is a critical parameter in drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[12][13] In this assay, mitochondrial dehydrogenases of viable cells reduce the yellow MTT to purple formazan crystals.[14] The amount of formazan produced is directly proportional to the number of living cells.

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., a metal complex of 4-diethoxyphosphoryl-2,6-dipyridin-2-ylpyridine) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for 3-4 hours at 37 °C.

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.[12][15]

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570-590 nm.[14][15]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Conclusion and Future Perspectives

4-Diethoxyphosphoryl-2,6-dipyridin-2-ylpyridine is a highly versatile and functionalized terpyridine ligand with significant potential in the development of novel therapeutics and diagnostic agents. Its well-defined synthesis and the ability of its phosphonate group to act as a coordination site, a linker, or an electronic modulator open up a vast chemical space for the design of metal-based drugs with targeted functionalities. Future research will likely focus on the synthesis and evaluation of a broader range of metal complexes of this ligand, exploring their efficacy in various cancer cell lines, elucidating their detailed mechanisms of action, and developing them into targeted drug delivery systems and advanced bioimaging probes. The continued exploration of terpyridine phosphonate chemistry holds great promise for advancing the frontiers of medicinal inorganic chemistry.

References

-

Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Arkivoc. Available at: [Link]

-

Arbuzov Reaction. Organic Chemistry Portal. Available at: [Link]

-

Lanthanide Probes for Bioresponsive Imaging. PubMed Central (PMC). Available at: [Link]

-

Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest. RSC Advances. Available at: [Link]

-

Selectivity of Terpyridine Platinum Anticancer Drugs for G-quadruplex DNA. PubMed Central (PMC). Available at: [Link]

-

MTT Assay Protocol. Springer Nature Experiments. Available at: [Link]

-

Silver‐Based Terpyridine Complexes as Antitumor Agents. Universidad de Zaragoza. Available at: [Link]

-

Synthesis of 4 '-substituted-2,2 ': 6 ',2 ''-terpyridines. ResearchGate. Available at: [Link]

-

Luminescent Lanthanides in Biorelated Applications: From Molecules to Nanoparticles and Diagnostic Probes to Therapeutics. ACS Publications. Available at: [Link]

-

High Yield Preparation of 4'-(4-Bromophenyl)-2,2':6',2"-terpyridine by a Condensation Reaction. Determination o. SciSpace. Available at: [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PubMed Central (PMC). Available at: [Link]

-

Luminescent Lanthanide Probes for Inorganic and Organic Phosphates. PubMed Central (PMC). Available at: [Link]

-

Investigating the Anticancer Properties of Novel Functionalized Platinum(II)–Terpyridine Complexes. MDPI. Available at: [Link]

-

Structure of Nanocrystalline TiO2 Powders and Precursor to Their Highly Efficient Photosensitizer. ResearchGate. Available at: [Link]

-

Submitted by Rebekah M. Richardson and David F. Wiemer. Organic Syntheses. Available at: [Link]

-

Structural, Quantum Chemical, and Cytotoxicity Analysis of Acetylplatinum(II) Complexes with PASO 2 and DAPTA Ligands. MDPI. Available at: [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. Boster Bio. Available at: [Link]

-

Platinum(II) Terpyridine Anticancer Complexes Possessing Multiple Mode of DNA Interaction and EGFR Inhibiting Activity. PubMed. Available at: [Link]

-

Lanthanide Luminescence for Biomedical Analyses and Imaging. ACS Publications. Available at: [Link]

-

Arbuzov Reaction. YouTube. Available at: [Link]

-

Metal–stabilized G–quadruplexes: biological insights and sensing applications. BMB Reports. Available at: [Link]

-

Platinum Complexes as Anticancer Agents. ResearchGate. Available at: [Link]

-

Lanthanide–tetrazine probes for bio-imaging and click chemistry. RSC Publishing. Available at: [Link]

-

Metal-Based G-Quadruplex Binders for Cancer Theranostics. MDPI. Available at: [Link]

-

MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

-

Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. MDPI. Available at: [Link]

-

The Therapeutic Potential in Cancer of Terpyridine-Based Metal Complexes Featuring Group 11 Elements. PubMed. Available at: [Link]

-

DNA G-quadruplex-stabilizing metal complexes as anticancer drugs. PubMed Central (PMC). Available at: [Link]

-

Non-DNA-binding platinum anticancer agents: Cytotoxic activities of platinum-phosphato complexes towards human ovarian cancer cells. PubMed. Available at: [Link]

-

List of G-Quadruplex stabilizing ligands. ResearchGate. Available at: [Link]

-

Structures of complexes used in this study. (A) Perspective drawing of... ResearchGate. Available at: [Link]

-

Structure-activity relationships of platinum(II) phosphonate compounds for the treatment of bone malignancies. ResearchGate. Available at: [Link]

Sources

- 1. 4'-BROMO-2,2':6',2''-TERPYRIDINE CAS#: 149817-62-9 [m.chemicalbook.com]

- 2. Arbuzov Reaction [organic-chemistry.org]

- 3. m.youtube.com [m.youtube.com]

- 4. DNA G-quadruplex-stabilizing metal complexes as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Selectivity of Terpyridine Platinum Anticancer Drugs for G-quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Platinum(II) Terpyridine Anticancer Complexes Possessing Multiple Mode of DNA Interaction and EGFR Inhibiting Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lanthanide Probes for Bioresponsive Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Luminescent Lanthanide Probes for Inorganic and Organic Phosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. MTT assay protocol | Abcam [abcam.com]

A Technical Guide to 4-diethoxyphosphoryl-2,6-dipyridin-2-ylpyridine: Synthesis, Characterization, and Potential Applications

Abstract: This technical guide provides a comprehensive overview of the novel compound 4-diethoxyphosphoryl-2,6-dipyridin-2-ylpyridine. As a previously uncharacterized molecule, this document outlines a proposed synthetic pathway, detailed characterization methodologies, and explores its potential applications in drug discovery and materials science. By combining the well-established chemistry of terpyridine-like ligands with modern phosphorylation techniques, we present a robust framework for researchers and scientists to synthesize and investigate this promising compound. This guide is intended for professionals in the fields of medicinal chemistry, organic synthesis, and materials science, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Convergence of Terpyridine and Organophosphorus Chemistry

The field of medicinal chemistry and materials science is in constant pursuit of novel molecular scaffolds that offer unique properties and functionalities. The 2,6-dipyridin-2-ylpyridine core, a close structural analog of the widely studied 2,2':6',2''-terpyridine, is a privileged structure known for its exceptional ability to coordinate with a variety of metal ions.[1][2][3] This property has led to its extensive use in the development of catalysts, supramolecular assemblies, and therapeutic agents.[4] The introduction of functional groups at the 4-position of the central pyridine ring allows for the fine-tuning of the electronic and steric properties of these ligands, thereby influencing the characteristics of their metal complexes.[5][6][7]

Concurrently, organophosphorus compounds have a rich history in chemistry and pharmacology, with applications ranging from pesticides to flame retardants and pharmaceuticals.[8][9][10] The phosphonate group, in particular, is a versatile functional moiety known to enhance the biological activity of molecules, often by acting as a phosphate mimic or by improving pharmacokinetic properties. The direct phosphorylation of heterocyclic rings is an area of active research, with several methods being developed for the regioselective introduction of phosphorus-containing groups.[11][12][13]

This guide focuses on the synthesis and potential utility of a novel molecule, 4-diethoxyphosphoryl-2,6-dipyridin-2-ylpyridine . This compound represents an intriguing fusion of a terpyridine-like scaffold with an organophosphorus functional group. Such a combination is anticipated to yield a molecule with unique coordination properties, potential for biological activity, and applications in advanced materials. Due to the novelty of this specific compound, this guide will present a well-reasoned, hypothetical pathway for its synthesis and characterization, grounded in established chemical principles and analogous reactions.

Proposed Synthetic Pathway